molecular formula C6H5KN2O3 B1406671 potassium 2-(1-methyl-1H-imidazol-5-yl)-2-oxoacetate CAS No. 1803599-21-4

potassium 2-(1-methyl-1H-imidazol-5-yl)-2-oxoacetate

Cat. No. B1406671
CAS RN: 1803599-21-4
M. Wt: 192.21 g/mol
InChI Key: YRDCDQSEHPYJKT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Molecular Structure Analysis

The molecular structure of imidazole is characterized by a five-membered ring, which includes two nitrogen atoms . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is an amphoteric molecule, showing both acidic and basic properties . It is highly soluble in water and other polar solvents .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .

Scientific Research Applications

Reaction with Copper(II) Chloride

A study by Yudina et al. (2011) investigated the reaction of a potassium derivative of 4-(1-methyl-1H-imidazol-2-yl)methylene-substituted 2-alkylthioimidazol-5(4H)-one with copper(II) chloride. This reaction produced a complex whose structure was confirmed by X-ray diffraction studies (Yudina et al., 2011).

Synthesis and Structural Studies

  • Banerjee et al. (2013) synthesized 1-ethyl-1H-Imidazol-4-ylacetic acid methyl ester and its potassium carboxylate salts. The reaction of these salts with CuCl2 led to specific copper(II) complexes, studied using EPR measurement and X-ray diffraction (Banerjee et al., 2013).
  • El’chaninov et al. (2017) synthesized 2,5-Bis(furan-2-yl)-1H-imidazole via the Weidenhagen reaction of a related compound with furfural. This study explored various substitution reactions of the synthesized compound (El’chaninov et al., 2017).

Spectroscopic and Thermal Studies

  • Gouda and Fahim (2009) investigated the complexes of Losartan, which includes a potassium salt of a similar compound, with Cu(II) and Co(II). The study characterized these complexes using infrared spectra, elemental analysis, and thermogravimetric analysis (Gouda & Fahim, 2009).

Synthesis of New Derivatives

  • Nofal et al. (2014) researched the synthesis of new benzimidazole–thiazole derivatives, including derivatives of 1-methyl-1H-benzimidazol-2-yl, for potential anticancer activity (Nofal et al., 2014).

Antimicrobial Activity

Salman et al. (2015) explored the synthesis and antimicrobial activity of new 2-substituted imidazole derivatives. This study involved reactions of imidazole-2-thione derivative with various reagents, providing insights into potential antimicrobial applications (Salman et al., 2015).

Safety And Hazards

Specific safety and hazard information would depend on the exact compound . For example, Sigma-Aldrich provides safety information for their chemicals, including imidazole derivatives .

Future Directions

The broad range of chemical and biological properties of imidazole makes it a valuable component in the development of new drugs . Therefore, research into new imidazole derivatives and their potential applications is a promising direction for future studies .

properties

IUPAC Name

potassium;2-(3-methylimidazol-4-yl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3.K/c1-8-3-7-2-4(8)5(9)6(10)11;/h2-3H,1H3,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDCDQSEHPYJKT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C(=O)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5KN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

potassium 2-(1-methyl-1H-imidazol-5-yl)-2-oxoacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
potassium 2-(1-methyl-1H-imidazol-5-yl)-2-oxoacetate
Reactant of Route 2
potassium 2-(1-methyl-1H-imidazol-5-yl)-2-oxoacetate
Reactant of Route 3
Reactant of Route 3
potassium 2-(1-methyl-1H-imidazol-5-yl)-2-oxoacetate
Reactant of Route 4
Reactant of Route 4
potassium 2-(1-methyl-1H-imidazol-5-yl)-2-oxoacetate
Reactant of Route 5
Reactant of Route 5
potassium 2-(1-methyl-1H-imidazol-5-yl)-2-oxoacetate
Reactant of Route 6
potassium 2-(1-methyl-1H-imidazol-5-yl)-2-oxoacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.